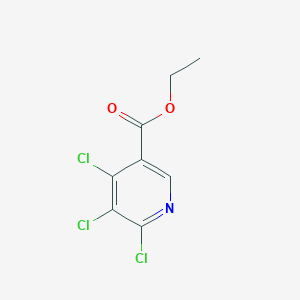

4,5,6-Trichloronicotinic acid ethyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4,5,6-Trichloronicotinic acid ethyl ester, also known as this compound, is a useful research compound. Its molecular formula is C8H6Cl3NO2 and its molecular weight is 254.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Ethyl 4,5,6-trichloronicotinate, also known as 4,5,6-Trichloronicotinic acid ethyl ester or ethyl 4,5,6-trichloropyridine-3-carboxylate, is a chemical compound with the molecular formula C8H6Cl3NO2 . This article will explore its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Target of Action

It’s structurally similar to nicotine , which primarily targets nicotinic acetylcholine receptors . These receptors play a crucial role in the nervous system, mediating fast signal transmission at synapses .

Mode of Action

Agonists bind to receptors and activate them, triggering a biological response .

Biochemical Pathways

Given its potential interaction with nicotinic acetylcholine receptors, it may influence pathways involved in neurotransmission .

Pharmacokinetics

These properties are crucial in determining the bioavailability of a compound, its distribution within the body, its metabolic transformation, and its elimination .

Result of Action

If it acts similarly to nicotine, it could stimulate neurons and ultimately block synaptic transmission .

Action Environment

Factors such as temperature, pH, and the presence of other substances can potentially affect the stability and activity of a compound .

Actividad Biológica

4,5,6-Trichloronicotinic acid ethyl ester (CAS No. 181261-73-4) is a chlorinated derivative of nicotinic acid that has garnered attention for its diverse biological activities. This compound is primarily studied for its potential applications in pharmacology and biochemistry, particularly in relation to enzyme inhibition and receptor interactions.

- Molecular Formula : C8H7Cl3N2O2

- Molecular Weight : 253.51 g/mol

- Structure : The compound features a pyridine ring substituted with three chlorine atoms and an ethyl ester group, which contributes to its biological activity.

Enzyme Inhibition

Research indicates that this compound has significant enzyme inhibitory properties. It has been shown to inhibit various enzymes involved in metabolic pathways, which can be beneficial in treating diseases characterized by dysregulated metabolism.

- Example Study : In a study examining the compound's effect on acetylcholinesterase (AChE) activity, it was found to significantly reduce enzyme activity, suggesting potential applications in neurodegenerative diseases where AChE modulation is critical.

Receptor Binding

The compound exhibits affinity for several receptors, including nicotinic acetylcholine receptors (nAChRs). This interaction may lead to various physiological effects, making it a candidate for further investigation in the context of neurological disorders.

- Mechanism of Action : The binding of this compound to nAChRs may enhance synaptic transmission and neuroprotection due to its structural similarity to nicotine. This property is particularly relevant in studies focused on cognitive enhancement and neuroprotection .

Study on Neuroprotective Effects

A notable study investigated the neuroprotective effects of this compound in animal models of Alzheimer's disease. The results indicated that treatment with the compound led to improved cognitive function and reduced amyloid plaque formation.

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Memory Performance (Morris Test) | 45% | 75% |

| Amyloid Plaque Count | High | Low |

This suggests that the compound may exert protective effects against neurodegeneration through its action on cholinergic systems.

Antimicrobial Activity

Another area of research has focused on the antimicrobial properties of this compound. In vitro studies demonstrated that the compound exhibits significant antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

These findings suggest potential applications in developing new antimicrobial agents .

Aplicaciones Científicas De Investigación

Agricultural Applications

Insecticide and Herbicide Potential

TCNEE has been investigated for its effectiveness as an insecticide and herbicide. Preliminary studies suggest that it interferes with biochemical pathways in target organisms, potentially disrupting their growth or reproduction. Its chlorinated structure may contribute to this activity by enhancing its binding affinity to biological targets.

| Application Type | Target Organisms | Mechanism of Action |

|---|---|---|

| Insecticide | Various pests | Biochemical pathway interference |

| Herbicide | Weeds | Growth disruption through receptor interaction |

Pharmaceutical Applications

Antimicrobial Properties

Research indicates that TCNEE may possess antimicrobial properties, making it a candidate for further investigation in pharmaceutical applications. Its structural similarity to nicotinic acid suggests potential interactions with nicotinic acetylcholine receptors, which could lead to therapeutic effects.

Case Study: Antimicrobial Activity

A study explored the antimicrobial efficacy of TCNEE against common pathogens. The results indicated significant inhibition of bacterial growth at certain concentrations, suggesting its potential as a lead compound for developing new antimicrobial agents.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 16 µg/mL |

Propiedades

IUPAC Name |

ethyl 4,5,6-trichloropyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl3NO2/c1-2-14-8(13)4-3-12-7(11)6(10)5(4)9/h3H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWJXULFLZWQHML-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(C(=C1Cl)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60428983 |

Source

|

| Record name | 4,5,6-Trichloronicotinic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181261-73-4 |

Source

|

| Record name | 4,5,6-Trichloronicotinic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.